4-Isobutoxy-N-(3-phenylpropyl)aniline
Overview
Description
4-Isobutoxy-N-(3-phenylpropyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C19H25NO and a molecular weight of 283.41 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. We know its molecular formula is C19H25NO and its molecular weight is 283.41 , but further details like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
1. Hydroamination of Diphenylbutadiyne
A study by Younis et al. (2016) explored the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines. The research used a specific precatalyst and achieved regioselective hydroamination, yielding various anilino compounds, including (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine. This process highlights the potential of similar aniline derivatives in organic synthesis and catalysis (Younis et al., 2016).
2. Molecular Structure and Spectroscopy
Efil and Bekdemir (2014) focused on 4-Methoxy-N-(3-phenylallylidene) aniline, a similar compound, synthesizing and characterizing it through spectroscopic techniques. Their work included analyzing the molecular structure, vibrational frequencies, and NMR shifts, offering insights into how these properties could be relevant for similar aniline derivatives in material science and spectroscopy (Efil & Bekdemir, 2014).
3. Synthesis of Benzoxazine
Zhang et al. (2015) investigated the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde. They identified key intermediates, such as N-hydroxymethyl aniline, in the reaction paths. This study provides a foundation for the synthesis of complex organic molecules where aniline derivatives play a critical role (Zhang et al., 2015).
4. Liquid Crystalline Properties
Sakagami et al. (2002) examined the liquid crystalline properties of 4-isopropyl- and 4-isopropoxy-N-(4- n -alkoxysalicylidene)anilines. They discovered unique phase transitions and liquid crystalline behaviors, indicating potential applications in materials science and display technologies (Sakagami et al., 2002).
5. Calciate-Mediated Hydroamination
Glock et al. (2012) explored calciate-mediated intermolecular hydroamination of diphenylbutadiyne with N-phenyl and N-isopropyl-substituted anilines. Their research provides insights into the catalytic applications of aniline derivatives in organic synthesis (Glock et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(3-phenylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)15-21-19-12-10-18(11-13-19)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTLUOFSXMCQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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